![molecular formula C12H12ClNO5 B1299347 Tereftalato de dimetilo 2-[(cloroacetil)amino] CAS No. 325763-68-6](/img/structure/B1299347.png)

Tereftalato de dimetilo 2-[(cloroacetil)amino]

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

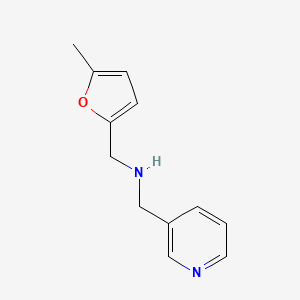

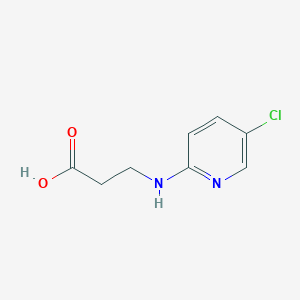

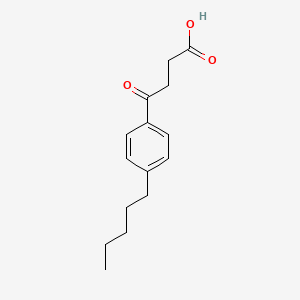

Dimethyl 2-[(chloroacetyl)amino]terephthalate is a derivative of dimethyl terephthalate (DMTP), which is a model compound of poly(ethylene terephthalate) (PETP). DMTP is used to simulate the behavior of PETP in various studies, including its interactions with other compounds and its crystallization process. Although the provided papers do not directly discuss Dimethyl 2-[(chloroacetyl)amino]terephthalate, they provide insights into the behavior of similar compounds, which can be extrapolated to understand the properties and reactions of the compound .

Synthesis Analysis

The synthesis of related compounds, such as DMTP, involves interactions with organic acid salts, as seen in the crystallization study where sodium o-chlorobenzoate (SOCB) reacts with DMTP. Upon heating, SOCB dissolves in liquid DMTP, and at higher temperatures, a reaction occurs forming methyl sodium terephthalate (MSTP), which precipitates due to its insolubility in the reaction medium. Subsequently, MSTP thermally decomposes to form disodium terephthalate (DSTP) and DMTP. The kinetics of these reactions are influenced by temperature and concentration .

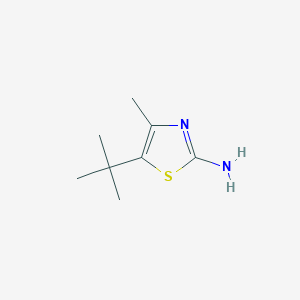

Molecular Structure Analysis

The molecular structure of dimethyl terephthalate derivatives can vary significantly, as demonstrated by the investigation of dimethyl-3,6-dichloro-2,5-dihydroxyterephthalate polymorphs. The structural differences between these polymorphs are primarily in the torsional angle between the ester group and the aromatic ring, which affects the conjugation in the pi-electronic system and the hydrogen-bonding patterns. These structural variations can be analyzed using solid-state NMR techniques and quantum chemical calculations, providing insights into the electronic and structural differences that would also be relevant for Dimethyl 2-[(chloroacetyl)amino]terephthalate .

Chemical Reactions Analysis

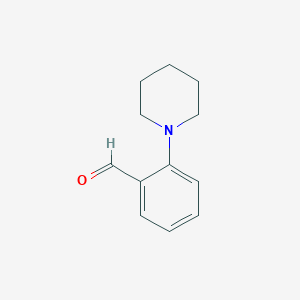

The chemical reactions of DMTP and its derivatives can be complex. For instance, the electrochemical characteristics of DMTP involve vivid color changes upon electrochemical stimulation, indicating that the compound undergoes significant electronic transitions. These electrochromic characteristics are determined through electrochemical and spectroscopic measurements, such as cyclic voltammetry (CV) and chronoamperometry, which could also be applicable to the study of Dimethyl 2-[(chloroacetyl)amino]terephthalate .

Physical and Chemical Properties Analysis

The physical and chemical properties of DMTP derivatives are influenced by their molecular structure and the nature of their substituents. For example, the presence of chlorine in dimethyl-3,6-dichloro-2,5-dihydroxyterephthalate affects its polymorphic forms and their respective properties, such as color and hydrogen bonding. These properties are characterized using various spectroscopic techniques, which can be used to deduce the behavior of Dimethyl 2-[(chloroacetyl)amino]terephthalate under different conditions .

Aplicaciones Científicas De Investigación

Investigación en proteómica

En proteómica, Tereftalato de dimetilo 2-[(cloroacetil)amino] se utiliza para la caracterización y los estudios de modificación de proteínas. Su grupo cloroacetilo reactivo se puede utilizar para etiquetar grupos amino dentro de las proteínas, lo que ayuda en la identificación y cuantificación de péptidos en muestras biológicas complejas .

Ciencia de los materiales

Este compuesto encuentra aplicación en el desarrollo de nuevos materiales, particularmente polímeros. Al actuar como un monómero, se puede polimerizar para formar poliésteres con propiedades específicas, como mayor estabilidad térmica o solubilidad alterada, que son valiosas para crear plásticos y resinas especializados .

Estudios ambientales

Los investigadores utilizan Tereftalato de dimetilo 2-[(cloroacetil)amino] en química ambiental para estudiar procesos de degradación. Sirve como un compuesto modelo para comprender cómo se descomponen los ésteres complejos en diversas condiciones ambientales, lo cual es crucial para evaluar la persistencia y el impacto de los residuos plásticos .

Safety and Hazards

Propiedades

IUPAC Name |

dimethyl 2-[(2-chloroacetyl)amino]benzene-1,4-dicarboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12ClNO5/c1-18-11(16)7-3-4-8(12(17)19-2)9(5-7)14-10(15)6-13/h3-5H,6H2,1-2H3,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCJXWDAWSRTYBH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1)C(=O)OC)NC(=O)CCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12ClNO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00366451 |

Source

|

| Record name | dimethyl 2-[(chloroacetyl)amino]terephthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00366451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.68 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

325763-68-6 |

Source

|

| Record name | dimethyl 2-[(chloroacetyl)amino]terephthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00366451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(2-Furylmethyl)amino]propanenitrile](/img/structure/B1299273.png)

![1-[(4-Fluorophenyl)sulfonyl]piperazine](/img/structure/B1299275.png)